molecular formula C16H25ClFNO2 B3078630 4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride CAS No. 1052546-72-1

4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride

Cat. No.: B3078630
CAS No.: 1052546-72-1
M. Wt: 317.82 g/mol
InChI Key: XVXHQIHZUHGDKC-UHFFFAOYSA-N
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Description

4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride is a chemical compound with the molecular formula C16H25ClFNO2. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring substituted with a 3-fluoropropoxy group and a 2,5-dimethylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-Fluoropropoxy Intermediate: This involves the reaction of 3-fluoropropanol with an appropriate base to form the 3-fluoropropoxy group.

    Formation of 2,5-Dimethylbenzyl Intermediate: This step involves the alkylation of 2,5-dimethylbenzyl chloride with a suitable nucleophile.

    Coupling Reaction: The final step involves the coupling of the 3-fluoropropoxy intermediate with the 2,5-dimethylbenzyl intermediate in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Chloropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride
  • 4-[4-(3-Bromopropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride
  • 4-[4-(3-Methoxypropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride

Uniqueness

4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride is unique due to the presence of the fluoropropoxy group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and methoxy analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[4-(3-fluoropropoxy)-2,5-dimethylphenyl]methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO2.ClH/c1-13-11-16(20-7-3-4-17)14(2)10-15(13)12-18-5-8-19-9-6-18;/h10-11H,3-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHQIHZUHGDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCCCF)C)CN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052546-72-1
Record name Morpholine, 4-[[4-(3-fluoropropoxy)-2,5-dimethylphenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052546-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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